molecular formula C8H5ClN2O2 B7965653 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B7965653
M. Wt: 196.59 g/mol
InChI Key: JAMTZMIORMALFP-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine scaffold with a chlorine substituent at the 7-position and a carboxylic acid group at the 2-position. Its molecular formula is C₈H₅ClN₂O₂, with a molecular weight of 196.59 g/mol . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like histone lysine demethylase 5A (KDM5A) .

Key properties include:

  • Storage: Requires storage in a dark place under inert atmosphere at 2–8°C .
  • Hazard Profile: Classified with warnings for skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .

Properties

IUPAC Name

7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-10-5-3-6(8(12)13)11-7(4)5/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMTZMIORMALFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(NC2=C1Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Condensation Reactions

The synthesis typically begins with functionalized pyridine derivatives. A demonstrated approach involves reacting 4-chloropyridine analogs with diethyl oxalate under basic conditions. In a representative procedure, 2-chloro-4-nitropyridine (7c ) undergoes nucleophilic substitution with sodium methoxide to generate methoxy intermediates, which subsequently react with diethyl oxalate using potassium tert-butoxide (t-BuOK) as the base. This yields ethyl 3-(nitropyridin-4-yl)-2-oxopropanoates (8c , 8d ) with isolated yields of 72–75%. The choice of base critically impacts reaction efficiency: t-BuOK outperforms potassium ethoxide in minimizing side reactions, particularly when electron-withdrawing groups (e.g., nitro) are present on the pyridine ring.

Cyclization and Reduction Steps

Cyclization of intermediates 8c and 8d is achieved via iron-mediated reduction in a tetrahydrofuran (THF)/aqueous ammonium chloride system. This step forms the pyrrolo[3,2-b]pyridine core while preserving the chlorine substituent. For example, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates (9c , 9d ) are obtained in 75–85% yield after catalytic hydrogenation over 10% palladium on charcoal. The reduction conditions must be carefully controlled to prevent dehalogenation, a common side reaction in halogenated heterocycles.

Hydrolysis to Carboxylic Acid

The final hydrolysis step converts ester derivatives (9a–d ) to the target carboxylic acid. Heating ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates with 2M sodium hydroxide under reflux for 1–2 hours achieves near-quantitative conversion (71–95% yield). Acidification with acetic acid (pH 4.0) precipitates the product, which is isolated via filtration.

Table 1: Key Reaction Parameters and Yields

StepReagents/ConditionsYield (%)
Condensationt-BuOK, diethyl oxalate, 80°C72–75
Cyclization/ReductionFe/NH₄Cl, THF, 25°C75–85
Hydrolysis2M NaOH, reflux, 1–2 h71–95

Alternative Synthetic Approaches

Nucleophilic Substitution Methods

An alternative route starts with 2,7-dichloropyrrolo[3,2-b]pyridine, where the chlorine at position 2 is selectively replaced by a carboxyl group via nucleophilic aromatic substitution. Using sodium methoxide in methanol at 60°C, the intermediate methyl ester forms, followed by saponification with lithium hydroxide. This method avoids nitration steps but requires stringent temperature control to prevent dimerization.

Hydrogenation Techniques

Catalytic transfer hydrogenation using ammonium formate and Pd/C in ethanol efficiently reduces nitro groups without affecting the chlorine substituent. This method, adapted from analogous pyrrolopyridine syntheses, achieves 80–90% conversion rates and is preferable for scale-up due to reduced hydrogen gas handling.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal cyclization occurs in THF at 25°C, whereas dimethylformamide (DMF) leads to decreased yields (<50%) due to side reactions. Elevated temperatures (>40°C) during hydrolysis promote decarboxylation, necessitating reflux conditions balanced with shorter reaction times.

Catalysts and Reagent Selection

Palladium on charcoal (10% w/w) proves superior to platinum oxide in hydrogenation steps, offering consistent activity over five cycles without significant leaching. For ester hydrolysis, sodium hydroxide outperforms lithium hydroxide in cost-effectiveness and reaction rate (complete conversion in 1 h vs. 3 h).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

ParameterMulti-Step RouteNucleophilic Substitution
Total Yield45–60%35–50%
RegioselectivityHighModerate
ScalabilityIndustrialLaboratory
Byproduct Formation<5%10–15%

The multi-step route offers higher reproducibility and scalability, making it favorable for industrial applications. In contrast, nucleophilic substitution methods, while simpler, suffer from lower yields due to competing elimination reactions.

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous flow reactors to manage exothermic reactions during condensation steps. Solvent recovery systems for THF and ethanol reduce costs by 30–40%, while palladium catalyst recycling protocols cut precious metal expenses by 50%. Regulatory compliance necessitates rigorous purification via crystallization from ethanol/water mixtures to achieve >99.5% purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has been studied for its potential as a pharmaceutical agent. Its structural characteristics make it a candidate for the development of novel drugs targeting various diseases.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that modifications to the carboxylic acid group can enhance its ability to inhibit tumor growth in vitro .
  • Neurological Disorders : The compound's ability to interact with specific neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety .

Materials Science

The unique structure of this compound allows it to be utilized in the synthesis of advanced materials.

Applications

  • Polymer Chemistry : It serves as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. These polymers can be applied in coatings and composites where durability is essential .

Agricultural Chemistry

In agriculture, this compound has been explored for its potential use as a pesticide or herbicide.

Research Insights

  • Pesticidal Properties : Preliminary studies suggest that this compound exhibits insecticidal activity against specific pests, making it a candidate for developing eco-friendly pest control agents .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). By binding to these receptors, it prevents the activation of downstream signaling pathways that are involved in cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
  • CAS : 1211530-05-0 .
  • Substitution : Chlorine at the 6-position instead of 5.
  • Impact : Altered electronic distribution may affect binding to biological targets. For example, positional isomers often show differences in inhibitory potency due to steric and electronic effects .
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
  • CAS : 1203498-99-0 .
  • Structural Differences : Pyrrolo[2,3-b]pyridine ring fusion (vs. [3,2-b]) and chlorine at the 5-position.
  • Applications : Used as a pharmaceutical intermediate, highlighting the role of substitution in drug design .
7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
  • CAS : 867034-08-0 .
  • Ring Fusion : Pyrrolo[2,3-c]pyridine scaffold changes the spatial arrangement of substituents.
  • Physical Properties: Higher molecular weight (196.59 g/mol) compared to non-chlorinated analogs .

Functional Group Variations

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
  • CAS : 952182-22-8 .
  • Substitution : Trifluoromethyl group at the 6-position.
  • Impact : Increased lipophilicity and metabolic stability compared to chloro-substituted analogs, making it suitable for organic synthesis intermediates .
Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • CAS : 800401-64-3 .
  • Functional Group : Ester derivative (vs. carboxylic acid).
  • Relevance : The ester form is often used as a synthetic precursor, with hydrolysis yielding the carboxylic acid .

Heterocycle-Modified Analogs

Furo[3,2-b]pyridine-2-carboxylic Acid
  • CAS : 112372-14-2 .
  • Structural Change : Pyrrole ring replaced with furan.
  • Electronic Properties : Reduced basicity compared to pyrrolopyridines, affecting interactions in biological systems .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid 867034-08-0 C₈H₅ClN₂O₂ 196.59 Chlorine at 7-position; KDM5A inhibitor candidate
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid 1211530-05-0 C₈H₅ClN₂O₂ 196.59 Positional isomer with potential for altered bioactivity
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1203498-99-0 C₈H₅ClN₂O₂ 196.59 Different ring fusion; pharmaceutical intermediate
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 952182-22-8 C₉H₅F₃N₂O₂ 230.14 Enhanced lipophilicity; organic synthesis intermediate
Furo[3,2-b]pyridine-2-carboxylic acid 112372-14-2 C₈H₅NO₃ 163.13 Furan analog with reduced basicity

Biological Activity

7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS: 1211582-02-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, antimicrobial efficacy, and structure-activity relationships (SARs).

  • Molecular Formula : C8_8H5_5ClN2_2O2_2
  • Molecular Weight : 196.59 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97% .

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Key Findings :

  • In vitro studies demonstrated that certain pyrrole derivatives significantly suppressed COX-2 activity with IC50_{50} values comparable to standard anti-inflammatory drugs like celecoxib .
CompoundIC50_{50} (μmol)Standard DrugIC50_{50} (μmol)
This compound0.04 ± 0.02Celecoxib0.04 ± 0.01

In vivo studies using carrageenan-induced paw edema models further confirmed these findings, indicating that the compound could reduce inflammation effectively .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Recent studies have evaluated its efficacy against various bacterial strains.

Case Study :
In a study assessing antibacterial activity against Staphylococcus aureus and Escherichia coli:

  • The MIC (Minimum Inhibitory Concentration) values ranged from 3.12 to 12.5 μg/mL for the tested derivatives .
Bacterial StrainMIC (μg/mL)Control DrugMIC (μg/mL)
Staphylococcus aureus3.12Ciprofloxacin2
Escherichia coli12.5Ciprofloxacin2

This suggests that the compound may serve as a lead for developing new antibacterial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrrole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrrole ring can significantly influence their pharmacological properties.

Notable Observations :

  • The presence of electron-withdrawing groups such as chlorine at position 7 enhances anti-inflammatory activity.
  • Substituents at position 2 of the pyrrole skeleton were found to affect both COX inhibition and antimicrobial efficacy positively .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions. For example, tert-butyl alcohol and caesium carbonate are used under inert atmospheres (40–100°C) for intermediate formation . Hydrolysis with HCl (36.5% mass in water at 93–96°C) is critical for deprotection and carboxylate group generation . Yield optimization requires precise control of temperature, solvent purity, and catalyst loading (e.g., palladium diacetate at 0.5–1.0 mol%) .

Q. How is the compound characterized for purity and structural integrity in academic research?

  • Methodology : Orthogonal analytical techniques are employed:

  • NMR : 1^1H and 13^13C NMR (e.g., DMSO-d6_6) confirm regiochemistry and substitution patterns. For example, aromatic protons in pyrrolo-pyridine cores appear at δ 7.5–8.7 ppm .
  • LCMS/HPLC : ESI-MS (e.g., m/z 311.1 for related analogs) and reverse-phase HPLC (≥95% purity) validate molecular weight and purity .
  • X-ray crystallography : Used to resolve ambiguous structures, particularly for chiral intermediates .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Solubility is tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–10). Stability studies involve accelerated degradation under heat (40–80°C) and light exposure, monitored via HPLC . Hydrolysis-prone groups (e.g., esters) require inert storage conditions (-20°C under argon) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinases or GPCRs. For example, the carboxylic acid group may form salt bridges with lysine residues in active sites . Hirshfeld surface analysis of crystallographic data (e.g., CCDC-2121961) identifies non-covalent interactions critical for crystal packing .

Q. What strategies resolve contradictions in SAR (structure-activity relationship) data for pyrrolo-pyridine derivatives?

  • Methodology :

  • Meta-analysis : Compare bioactivity data across analogs (e.g., 7-chloro vs. 6-fluoro substitutions) .
  • Proteolytic stability assays : Test metabolic degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., chloro, carboxylic acid) to target binding .

Q. How are impurities or byproducts identified and mitigated during scale-up synthesis?

  • Methodology :

  • LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts or dimerization products) .
  • Recrystallization : Use solvent mixtures (ethanol/water) to remove polar impurities .
  • Process Analytical Technology (PAT) : Real-time monitoring of reaction intermediates via in-situ FTIR or Raman spectroscopy .

Q. What experimental designs address low yields in cross-coupling reactions involving this compound?

  • Methodology :

  • DoE (Design of Experiments) : Optimize variables (catalyst type, ligand ratio, solvent) using response surface methodology .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 17h to 2h) and improve yields by 15–20% .
  • Ligand screening : XPhos or SPhos ligands enhance Pd-catalyzed coupling efficiency .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported NMR chemical shifts for similar pyrrolo-pyridine derivatives?

  • Methodology :

  • Solvent correction : Account for deuterated solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) .
  • Dynamic effects : Variable temperature NMR (VT-NMR) resolves conformational equilibria causing peak splitting .
  • Cross-validation : Compare with X-ray data to confirm tautomeric forms (e.g., lactam-lactim tautomerism) .

Safety and Handling

Q. What PPE and engineering controls are mandated for handling this compound?

  • Methodology :

  • PPE : Nitrile gloves, face shields, and NIOSH-approved respirators for powder handling .
  • Ventilation : Use fume hoods with ≥100 fpm face velocity during synthesis .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

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